Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride

描述

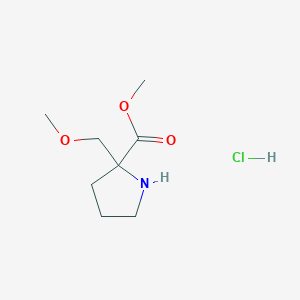

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-6-8(7(10)12-2)4-3-5-9-8;/h9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATRPFCOIZOYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-70-9 | |

| Record name | methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the following chemical structure:

- Molecular Formula : C₆H₁₂ClN₁O₂

- CAS Number : 1989672-70-9

The compound features a pyrrolidine ring with a methoxymethyl group and a carboxylate moiety, which may contribute to its biological activity.

Research indicates that compounds with pyrrolidine structures often exhibit diverse biological activities, including:

- Antibacterial Activity : Pyrrolidine derivatives have shown promise in inhibiting bacterial growth. For example, compounds similar to this compound have demonstrated inhibitory effects against various strains of bacteria, including multidrug-resistant strains .

- Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can act as enzyme inhibitors. For instance, they may inhibit kinases or topoisomerases, which are crucial for bacterial DNA replication and repair .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxicity of this compound on cancer cell lines such as MCF-7 and A549. Results indicated that it has IC50 values in the low micromolar range, suggesting potential as an anticancer agent . -

Enzyme Interaction Studies :

Further investigations into enzyme interactions revealed that this compound could inhibit key enzymes involved in bacterial DNA replication, contributing to its antibacterial properties .

科学研究应用

Chemical Properties and Structure

Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride is characterized by the following properties:

- Chemical Formula : C8H15ClN2O3

- Molecular Weight : 194.67 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

Antimicrobial Agents

Research has shown that pyrrolidine derivatives, including this compound, can serve as intermediates in the synthesis of novel antimicrobial agents. A notable study highlighted the synthesis of carbapenem derivatives from pyrrolidine compounds, demonstrating their potential efficacy against various bacterial strains .

Anti-inflammatory and Anticancer Research

Recent studies have indicated that compounds derived from pyrrolidine structures exhibit significant anti-inflammatory properties. For instance, related compounds have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 and soluble epoxide hydrolase, which are crucial in inflammatory pathways and cancer progression . The incorporation of this compound in such studies suggests its potential role in developing new therapeutic agents targeting inflammation and cancer.

Organocatalysis

This compound has been explored as an organocatalyst in various organic reactions, including the cross-aldol reaction. This application highlights its utility in facilitating chemical transformations without the need for metal catalysts, which can be environmentally detrimental .

Chiral Synthesis

The compound's chiral properties make it valuable in synthesizing planar chiral structures, such as 2-phosphaferrocenophanes. The ability to create chiral centers is critical in pharmaceutical chemistry, where enantiomeric purity can significantly impact drug efficacy and safety .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally related to pyrrolidine derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The methoxymethyl group in the target compound introduces an ether (–OCH₃) moiety, enhancing hydrophilicity compared to analogs with simple methyl groups (e.g., Methyl D-prolinate hydrochloride). This may improve aqueous solubility but reduce lipid membrane permeability .

Stereochemical Considerations :

- Methyl D-prolinate and L-proline methyl ester hydrochlorides are enantiomers with defined R and S configurations, respectively. These are critical for chiral recognition in drug design, unlike the target compound, whose stereochemical details remain unclear .

Applications :

- The target compound lacks reported literature or patent data, limiting direct application insights. In contrast, Methyl D-prolinate is established in peptide synthesis, and phenyl-substituted analogs serve as reference standards .

常见问题

Q. What are the common synthetic routes for preparing Methyl 2-(methoxymethyl)pyrrolidine-2-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves three key steps:

Cyclization : Formation of the pyrrolidine ring via cyclization of a linear precursor (e.g., γ-amino alcohol derivatives) under acidic or basic conditions. For example, HCl or H₂SO₄ can protonate intermediates to stabilize reactive species .

Functionalization : Introduction of the methoxymethyl group through nucleophilic substitution or alkylation. Methanol or methyl ethers are commonly used as methoxy donors under reflux conditions .

Salt Formation : Treatment with hydrochloric acid to convert the free base into the hydrochloride salt, ensuring solubility and stability for biological assays .

Reaction optimization often requires monitoring by TLC and adjusting pH/temperature to suppress side reactions like over-alkylation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure, methoxymethyl substitution, and ester group integrity. Chiral centers are verified using 2D NOESY or COSY .

- HPLC-MS : Quantifies purity and detects trace impurities. Reverse-phase columns with UV detection at 210–220 nm are standard .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Elemental Analysis : Validates the hydrochloride salt stoichiometry .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : The pyrrolidine scaffold mimics transition states in protease or kinase inhibition assays. For example, fluorinated analogs show activity against bacterial enzymes .

- Chiral Building Block : Used in asymmetric synthesis of pharmaceuticals (e.g., antiviral agents) due to its rigid bicyclic structure .

- Pharmacokinetic Studies : The methoxymethyl group enhances metabolic stability, making it a probe for studying drug half-life in vitro .

Advanced Research Questions

Q. How do stereochemical configurations influence the compound’s biological activity?

- Methodological Answer :

- Enantiomer-Specific Activity : (2S,4S) configurations often show higher binding affinity to targets like G-protein-coupled receptors compared to (2R,4R) isomers. Chiral HPLC (e.g., CHIRALPAK® columns) separates enantiomers for individual testing .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate steric/electronic parameters (e.g., LogP, polar surface area) with antimicrobial or antiviral potency. Substituents like fluorine or methoxy groups improve membrane permeability .

- Case Study : Derivatives with (2S) configurations exhibit 10-fold higher IC₅₀ values in protease inhibition assays than their (2R) counterparts .

Q. How can researchers resolve contradictory data in biological activity studies?

- Methodological Answer :

- Purity Verification : Confirm enantiopurity via chiral chromatography and exclude salt hydrolysis byproducts (e.g., free carboxylic acids) using LC-MS .

- Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement. For instance, discrepancies in IC₅₀ values may arise from assay buffer composition .

- Structural Confirmation : Compare crystallographic data with computational docking models to identify false-positive interactions .

Q. What strategies optimize reaction conditions for high yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation efficiency, while THF minimizes ester hydrolysis .

- Catalysis : Pd/C or Raney nickel accelerates hydrogenolysis in deprotection steps. Acid scavengers (e.g., DIEA) prevent premature salt formation .

- Temperature Control : Low temperatures (−20°C to 0°C) suppress racemization during chiral center formation .

- In Situ Monitoring : FTIR tracks carbonyl group formation (ester C=O at ~1740 cm⁻¹) to halt reactions at completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。